molecular formula C22H28N4O2 B2980925 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one CAS No. 2034597-18-5

6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one

Cat. No.: B2980925
CAS No.: 2034597-18-5
M. Wt: 380.492
InChI Key: RUZLVRMKKLAXCX-UHFFFAOYSA-N
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Description

6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a complex organic compound that belongs to the class of cinnoline derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 2,3-dimethylphenyl group and a tetrahydrocinnolinone core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethylphenylamine with piperazine to form 4-(2,3-dimethylphenyl)piperazine.

    Acylation: The piperazine derivative is then acylated using a suitable acylating agent, such as phosgene or an acid chloride, to introduce the carbonyl group.

    Cyclization: The acylated product undergoes cyclization with 2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one under acidic or basic conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are used under various conditions (e.g., acidic, basic, or neutral).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Hydroxyl derivatives of the carbonyl group.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in research to understand its interaction with various biological targets, including receptors and enzymes.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets such as neurotransmitter receptors and enzymes. The piperazine ring is known to interact with serotonin and dopamine receptors, potentially modulating their activity. The compound may also inhibit certain enzymes, leading to altered biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    6-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-2-methyl-5,6,7,8-tetrahydrocinnolin-3(2H)-one: The parent compound.

    This compound derivatives: Various derivatives with different substituents on the piperazine or cinnoline rings.

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities. Its combination of a piperazine ring with a cinnoline core is relatively rare, making it a valuable compound for research in medicinal chemistry and drug development.

Properties

IUPAC Name

6-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]-2-methyl-5,6,7,8-tetrahydrocinnolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-5-4-6-20(16(15)2)25-9-11-26(12-10-25)22(28)17-7-8-19-18(13-17)14-21(27)24(3)23-19/h4-6,14,17H,7-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUZLVRMKKLAXCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3CCC4=NN(C(=O)C=C4C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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